Technical Monograph: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride
Technical Monograph: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride
Structural Analog for Peptidomimetic Stabilization and Foldamer Design
Executive Summary
3-Amino-2,2-dimethylpropanoic acid hydrochloride (often abbreviated as
This guide details the physicochemical profile, synthetic pathways, and application protocols for this compound, specifically addressing the challenges of steric hindrance during peptide coupling and its utility in inducing proteolytic resistance in therapeutic peptides.
Part 1: Physicochemical Characterization[1]
The introduction of the gem-dimethyl group alters the solubility and acid-base profile compared to standard
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Amino-2,2-dimethylpropanoic acid hydrochloride |
| Common Synonyms | 2,2-Dimethyl- |
| CAS Number | 2843-19-8 (HCl salt); 19036-43-2 (Free acid) |
| Molecular Formula | |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in |
| pKa (Predicted) | |
| Hygroscopicity | Moderate (Store under desiccant at RT) |
Structural Analysis
The molecule features a primary amine attached to a methylene group (
-
Steric Consequence: The quaternary
-carbon creates a "neopentyl-like" environment for the amine and a highly congested environment for the carboxylic acid. -
Electronic Effect: The
-placement of the amine disrupts the electron-withdrawing inductive effect seen in -amino acids, resulting in a slightly more basic amine (pKa ~10.3) compared to -alanine (pKa ~9.7).
Part 2: Mechanistic Pharmacochemistry[1]
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The primary utility of 3-amino-2,2-dimethylpropanoic acid lies in its ability to restrict the conformational freedom of the peptide backbone.
-
Entropic Reduction: The bulky methyl groups at the
-carbon restrict rotation around the and bonds. This pre-organizes the molecule into a folded state (often a helix or turn) even before binding to a target. -
Proteolytic Shielding: The steric bulk physically blocks the active sites of peptidases (such as trypsin or chymotrypsin) from accessing the amide bond, significantly extending the plasma half-life of the resulting peptide drug.
Figure 1: Mechanism of conformational stabilization via the gem-dimethyl effect.
Part 3: Synthetic Workflow
While commercial sources exist, custom synthesis is often required for isotopic labeling or derivative creation. The most robust laboratory-scale route involves the modification of hydroxypivalic acid derivatives.
Protocol: Synthesis via Mesylation and Azidation
This route avoids the harsh conditions of the Hofmann rearrangement and provides high purity.
Reagents: Methyl 3-hydroxy-2,2-dimethylpropionate, Methanesulfonyl chloride (MsCl), Sodium Azide (
-
Mesylation:
-
Dissolve methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) in DCM with Triethylamine (1.5 eq) at 0°C.
-
Add MsCl (1.2 eq) dropwise. The gem-dimethyl group does not hinder this primary alcohol.
-
Checkpoint: Monitor by TLC (EtOAc/Hex 1:4). Product (
) is less polar than starting material.
-
-
Azidation (Nucleophilic Substitution):
-
Dissolve the mesylate in DMF. Add
(2.0 eq). -
Heat to 80°C for 12 hours.
-
Note: The neopentyl position makes
slow; elevated temperature is mandatory.
-
-
Reduction & Hydrolysis:
-
Hydrogenate the azide using 10% Pd/C in MeOH under
(1 atm). -
Hydrolyze the ester using LiOH in THF/Water.
-
Acidify with 4M HCl in dioxane to precipitate the target hydrochloride salt.
-
Part 4: Peptide Coupling Application[1]
Coupling 3-amino-2,2-dimethylpropanoic acid is chemically challenging. The quaternary carbon adjacent to the carboxyl group creates massive steric hindrance, making the activation of the carboxyl group the rate-limiting step. Standard EDC/NHS protocols often fail or result in low yields.
Optimized Coupling Protocol (Solid Phase)
Objective: Couple Fmoc-3-amino-2,2-dimethylpropanoic acid to a resin-bound peptide.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect the N-terminus of the growing chain (20% Piperidine/DMF).
-
Activation (Pre-activation is critical):
-
In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3.0 eq relative to resin loading).
-
Add HATU (2.9 eq).
-
Add DIEA (6.0 eq).
-
Crucial Step: Allow to activate for exactly 2 minutes . Longer activation can lead to racemization or side reactions, though this molecule is achiral, oligomerization is a risk.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Double coupling is mandatory . Perform the reaction for 2 hours at room temperature, drain, and repeat with fresh reagents for another 2 hours.
-
Microwave Assistance: If available, heat to 50°C for 20 minutes to drive the reaction against the steric barrier.
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may give false negatives due to the steric bulk of the previous residue if checking coupling onto this residue later.
-
Figure 2: Workflow for overcoming steric hindrance during solid-phase peptide synthesis (SPPS).
Troubleshooting: Coupling Onto the N-Terminus
Once 3-amino-2,2-dimethylpropanoic acid is installed, coupling the next amino acid onto its N-terminus is also difficult because the amine is neopentyl-like.
-
Solution: Use highly reactive acylating species (acid fluorides or symmetric anhydrides) for the incoming amino acid.
-
Verification: Confirm coupling success via LC-MS, as UV monitoring can be deceptive if deprotection is incomplete.
References
-
PubChem. (2025).[1] 3-Amino-2,2-dimethylpropanoic acid hydrochloride.[1][2][3][4] National Library of Medicine. [Link][5]
-
Human Metabolome Database (HMDB). (2021). Metabocard for 3-Amino-2,2-dimethylpropanoic acid. HMDB0245805. [Link][5]
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids. Chemical Reviews, 111(2), 657–687. (Authoritative review on gem-dimethyl/Thorpe-Ingold effects in beta-peptides). [Link]
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. (Foundational text on beta-peptide stability and synthesis). [Link]
Sources
- 1. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,2-dimethylpropanoic acid hydrochloride [cymitquimica.com]
- 3. 2843-19-8|3-Amino-2,2-dimethylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
